

Core Mechanism of Action: Keap1-Nrf2 PPI Inhibition

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Compound of Interest

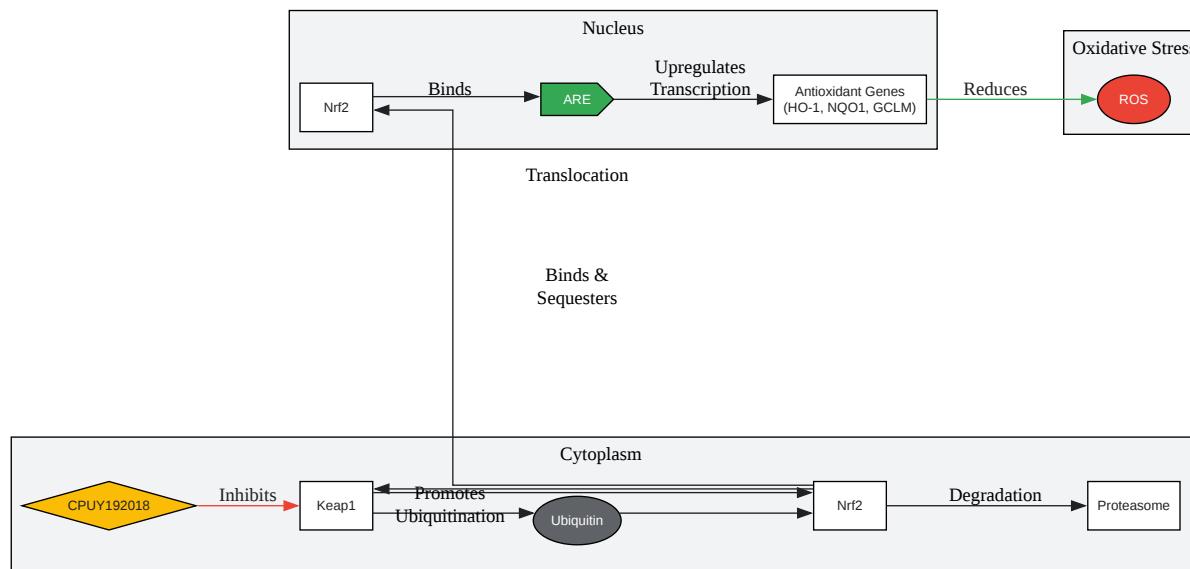
Compound Name: **CPUY192018**

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Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1]. **CPUY192018** competitively disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation[1]. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes[1][2]. The result is an upregulation of antioxidant enzymes and other protective proteins, bolstering the cell's defense against oxidative insults[1]. **CPUY192018** has a reported IC₅₀ of 0.63 μM for the inhibition of the Keap1-Nrf2 PPI[3].

Signaling Pathway of **CPUY192018** in Oxidative Stress



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CPUY192018 mechanism of action in oxidative stress.

Quantitative Data on the Effects of **CPUY192018**

The following tables summarize the quantitative effects of **CPUY192018** on key markers of oxidative stress and Nrf2 pathway activation in both in vitro and in vivo models.

In Vitro Effects of **CPUY192018** in Human Kidney (HK-2) Cells

Parameter	Concentration (µM)	Treatment Time	Result	Reference
Nrf2 Pathway Activation				
Nrf2 Protein Level	0.1 - 10	8 h	Concentration-dependent increase	[4]
Nrf2 Nuclear Translocation	10	2 - 8 h	Peak nuclear localization at 8 h	[4][5]
ARE Luciferase Activity	0.01 - 20	12 h	Concentration-dependent increase	[2][5]
Antioxidant Gene Expression (mRNA)				
Nrf2	0.1 - 10	10 h	Significant increase at 5 and 10 µM	[2][4]
HO-1	0.1 - 10	10 h	Concentration-dependent increase	[2][4]
NQO1	0.1 - 10	10 h	Concentration-dependent increase	[2][4]
GCLM	0.1 - 10	10 h	Concentration-dependent increase	[2][4]
Antioxidant Gene Expression (Protein)				

HO-1	0.1 - 10	8 h	Concentration-dependent increase	[2][4]
NQO1	0.1 - 10	8 h	Concentration-dependent increase	[2][4]
GCLM	0.1 - 10	8 h	Concentration-dependent increase	[2][4]
Oxidative Stress				
Markers (LPS-induced)				
ROS Production	0.1 - 10	Pre-treatment	Concentration-dependent inhibition	[3]
MDA Levels	0.1 - 10	Pre-treatment	Concentration-dependent reduction	[3]
GSH/GSSG Ratio	0.1 - 10	Pre-treatment	Concentration-dependent increase	[3]

In Vivo Effects of CPUY192018 in an LPS-Induced Mouse Model of Chronic Renal Inflammation

Parameter	Dosage (mg/kg/day)	Treatment Duration	Result	Reference
Renal Oxidative Stress Markers				
SOD Activity	5 - 20	8 weeks	Significantly increased	[2]
CAT Activity	5 - 20	8 weeks	Significantly increased	[2]
GPx Activity	5 - 20	8 weeks	Significantly increased	[2]
GSH/GSSG Ratio	5 - 20	8 weeks	Significantly increased	[2]
ROS Level	5 - 20	8 weeks	Significantly decreased	[2]
MDA Level	5 - 20	8 weeks	Significantly decreased	[2]
MPO Activity	5 - 20	8 weeks	Significantly decreased (at 20 mg/kg)	[2]
Nrf2 Pathway Activation in Kidney Tissue				
Nrf2 Protein Level	5 - 20	8 weeks	Markedly upregulated	[2]
HO-1 Protein Level	5 - 20	8 weeks	Markedly upregulated	[2]
NQO1 Protein Level	5 - 20	8 weeks	Markedly upregulated	[2]
GCLM Protein Level	5 - 20	8 weeks	Markedly upregulated	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatments

Human proximal tubular epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. For experiments, cells were treated with various concentrations of **CPUY192018** for the indicated times. In lipopolysaccharide (LPS)-induced injury models, cells were pre-treated with **CPUY192018** for 10 hours before being exposed to LPS[4].

Western Blot Analysis

Cells or homogenized kidney tissues were lysed in RIPA buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, GCLM, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system[4].

Quantitative Real-Time RT-PCR (qRT-PCR)

Total RNA was extracted from HK-2 cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of target genes were normalized to β-actin[4].

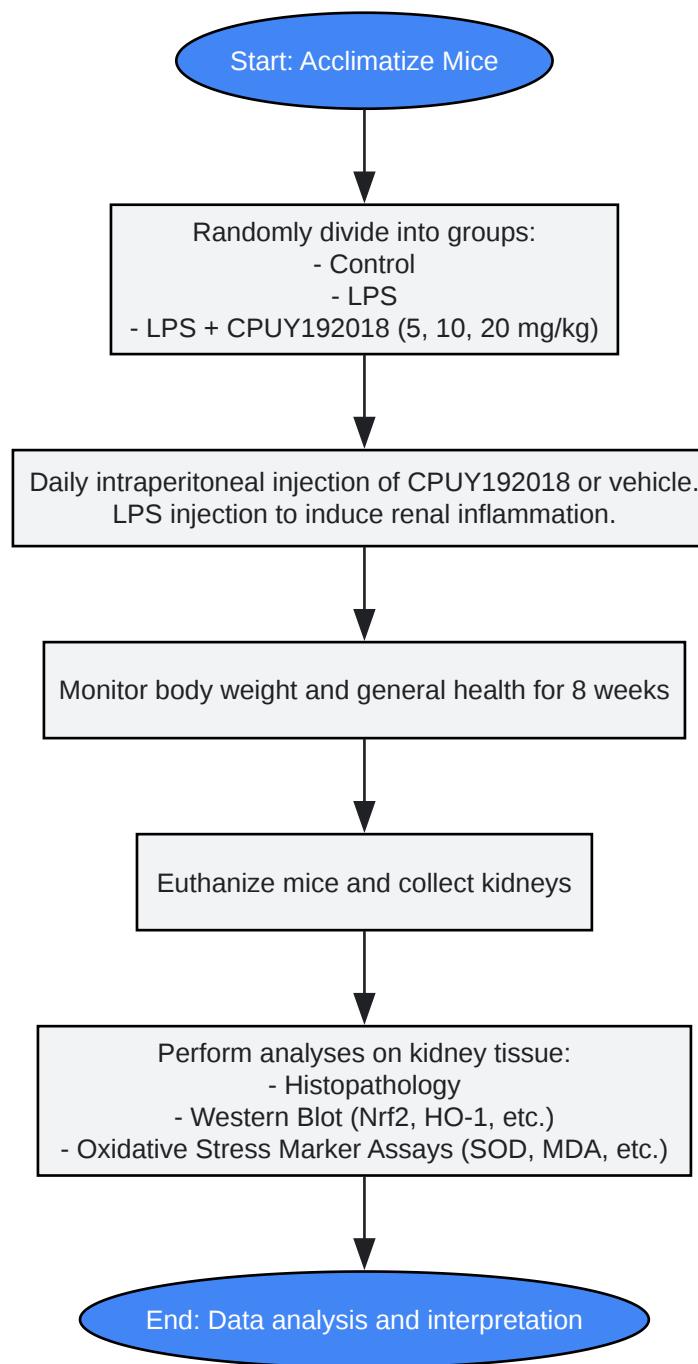
Measurement of Oxidative Stress Markers

The activities of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), myeloperoxidase (MPO), and the levels of malondialdehyde (MDA) and the GSH/GSSG ratio in cell lysates or kidney homogenates were measured using commercially available assay kits according to the manufacturer's instructions[2]. Intracellular reactive oxygen species (ROS) levels were determined using a DCFH-DA fluorescent probe[2].

Animal Studies

An LPS-induced chronic renal inflammation mouse model was used to evaluate the *in vivo* efficacy of **CPUY192018**. Mice were administered LPS via intraperitoneal injection to induce renal injury. **CPUY192018** was administered daily by intraperitoneal injection at doses of 5, 10, or 20 mg/kg for the duration of the study. Body weight was monitored, and at the end of the experiment, kidneys were harvested for histological analysis and measurement of oxidative stress markers[2].

Experimental Workflow for In Vivo Studies



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In vivo experimental workflow.

Conclusion

CPUY192018 is a potent activator of the Nrf2 antioxidant pathway through its targeted inhibition of the Keap1-Nrf2 protein-protein interaction. Both in vitro and in vivo studies have

demonstrated its ability to upregulate a suite of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation. The data presented in this guide underscore the therapeutic potential of **CPUY192018** for inflammatory and oxidative stress-related diseases, particularly those affecting the kidneys. Further research and development of Keap1-Nrf2 PPI inhibitors like **CPUY192018** are warranted to explore their full clinical applicability.

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